Valsartan benzyl ester
Overview
Description
Valsartan benzyl ester is a chemical compound derived from valsartan, which is an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. This compound is an intermediate in the synthesis of valsartan and is characterized by the presence of a benzyl ester group. This compound is significant in pharmaceutical chemistry due to its role in the production of valsartan, a widely prescribed antihypertensive medication.
Mechanism of Action
Target of Action
Valsartan benzyl ester primarily targets the angiotensin II receptor 1 (AT1) . The AT1 receptor is a part of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating kidney, vascular, and cardiac functions . By selectively binding to the AT1 receptor, valsartan prevents the protein angiotensin II from exerting its hypertensive effects .
Biochemical Pathways
This compound affects the RAAS pathway, leading to a reduction in blood pressure and other physiological effects . It inhibits the negative regulatory feedback within RAAS, contributing to the prevention of cardiovascular disease, heart failure, and renal disease . Additionally, it has been shown to modulate the nuclear factor-kappa B (NF-κΒ) and mitogen-activated protein kinases (MAPKs) pathways, which are involved in inflammation and cellular stress responses .
Pharmacokinetics
This compound is hydrophilic at physiological pH, suggesting good solubility . The compound is stable under storage in dry conditions . It is extensively bound to plasma proteins .
Result of Action
The primary result of this compound’s action is the reduction of blood pressure . It also leads to lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium . Furthermore, it has been shown to improve cardiovascular outcomes, including reducing the risk of myocardial infarction, stroke, the progression of heart failure, and hospitalization . It also slows the progression of diabetic nephropathy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility and stability can be affected by pH and temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of valsartan benzyl ester typically involves several key steps. One common method starts with the N-alkylation of L-valine methyl ester hydrochloride with 4-bromomethyl-2’-cyanobiphenyl. The product, 4-[(2’-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester, is then N-acylated with valeryl chloride to form N-[(2’-cyanobiphenyl-4-yl)methyl]-N-valeryl-(L)-valine methyl ester. This intermediate is then subjected to a tetrazole ring formation catalyzed by a Lewis acid, resulting in valsartan methyl ester. Finally, the methyl ester is converted to this compound through esterification with benzyl alcohol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the high yield and purity of the final product. The process may also involve the use of automated systems to monitor and control reaction parameters, ensuring consistency and quality in the production of this compound .
Chemical Reactions Analysis
Types of Reactions
Valsartan benzyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The benzyl ester group can be hydrolyzed under acidic or basic conditions to yield valsartan.
Reduction: Catalytic hydrogenation can be used to remove the benzyl ester group, converting it to valsartan.
Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Alkali metal hydroxides (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid) are commonly used.
Reduction: Catalysts such as palladium on carbon or Raney nickel are used in the presence of hydrogen gas.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Valsartan
Reduction: Valsartan
Substitution: Various substituted valsartan derivatives depending on the nucleophile used.
Scientific Research Applications
Valsartan benzyl ester has several scientific research applications, including:
Pharmaceutical Chemistry: It is used as an intermediate in the synthesis of valsartan, aiding in the study and development of antihypertensive drugs.
Medicinal Chemistry: Research on this compound helps in understanding the structure-activity relationship of valsartan and its derivatives.
Biological Studies: It is used in studies investigating the pharmacokinetics and pharmacodynamics of valsartan and related compounds.
Industrial Applications: The compound is significant in the large-scale production of valsartan, contributing to the pharmaceutical industry
Comparison with Similar Compounds
Similar Compounds
- Telmisartan benzyl ester
- Candesartan benzyl ester
- Olmesartan benzyl ester
- Irbesartan benzyl ester
Uniqueness
Valsartan benzyl ester is unique due to its specific structure and the presence of a benzyl ester group, which is crucial for its role as an intermediate in the synthesis of valsartan. Compared to other similar compounds, this compound is specifically tailored for the production of valsartan, which has distinct pharmacological properties and therapeutic applications .
Properties
IUPAC Name |
benzyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N5O3/c1-4-5-15-28(37)36(29(22(2)3)31(38)39-21-24-11-7-6-8-12-24)20-23-16-18-25(19-17-23)26-13-9-10-14-27(26)30-32-34-35-33-30/h6-14,16-19,22,29H,4-5,15,20-21H2,1-3H3,(H,32,33,34,35)/t29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKKFWDUSKMRNO-LJAQVGFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160342 | |
Record name | Valsartan benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137863-20-8 | |
Record name | N-(1-Oxopentyl)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137863-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valsartan benzyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137863208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valsartan benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl (S)-N-(1-oxopentyl)-N-((2'-(1H-tetrazole-5-yl)-1,1'-biphenyl-4-yl)methyl)-L-valinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.551 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALSARTAN BENZYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P0MPU907C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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